molecular formula C19H26N6S B5557737 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine

Cat. No. B5557737
M. Wt: 370.5 g/mol
InChI Key: YYVCVNWSPCKSLN-UHFFFAOYSA-N
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Description

This compound is a part of the pyrimidine derivatives, which are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical and physical properties.

Synthesis Analysis

  • The synthesis process involves reactions like cyclocondensation and nucleophilic substitution. For instance, Paronikyan et al. (2016) describe the synthesis of related pyrimidine derivatives using cyclocondensation methods (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).

Molecular Structure Analysis

  • Molecular structures of similar compounds have been determined using techniques like NMR and X-ray diffraction. For example, Chao Wu et al. (2005) conducted a study on the molecular structure of related pyrimidine compounds (Wu, Zhu, Li, Li, Ren, Li, & Yang, 2005).

Chemical Reactions and Properties

  • The reactivity of the compound can be inferred from studies like those by Ogurtsov and Rakitin (2021), who examined the nucleophilic substitution of similar pyrimidine derivatives (Ogurtsov & Rakitin, 2021).

Physical Properties Analysis

  • The physical properties of pyrimidine derivatives, including solubility, melting point, and stability, have been studied, although specific data on this exact compound may be limited.

Chemical Properties Analysis

  • Chemical properties like acidity, basicity, and reactivity with other chemicals are intrinsic to the pyrimidine class of compounds. Studies like those by Rodinovskaya et al. (2003) provide insights into the chemical behavior of related compounds (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).

Scientific Research Applications

Synthesis and Chemical Properties

Scientific research has explored innovative synthetic routes to create complex heterocyclic compounds that include pyrimidine and pyrazole moieties, similar to the structure of 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine. For instance, Paronikyan et al. (2016) demonstrated the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, highlighting a method that could potentially be applied to synthesize compounds with similar structures (Paronikyan et al., 2016).

Biological Activities

Research on compounds structurally related to 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine has also been directed towards evaluating their biological activities. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase agents, suggesting the therapeutic potential of structurally related compounds in oncology and inflammation control (Rahmouni et al., 2016). Additionally, Mallesha et al. (2012) investigated 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative activity against human cancer cell lines, underscoring the potential anticancer properties of compounds with similar frameworks (Mallesha et al., 2012).

properties

IUPAC Name

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(2-methylpyrazol-3-yl)ethyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6S/c1-13-14(2)26-19-17(13)18(21-12-22-19)25-10-6-15(7-11-25)20-8-4-16-5-9-23-24(16)3/h5,9,12,15,20H,4,6-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVCVNWSPCKSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)NCCC4=CC=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine

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